molecular formula C15H18N4O2 B2562690 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide CAS No. 1203009-40-8

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2562690
CAS No.: 1203009-40-8
M. Wt: 286.335
InChI Key: DFRNVADJLHNMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure, featuring a benzamide core linked to a 6-methylpyridazine group via an ethylamino chain, is commonly associated with compounds that exhibit anti-proliferative and anti-inflammatory properties . The pyridazine ring is a privileged scaffold in the design of biologically active molecules and is frequently investigated for its potential to interact with key enzymatic targets involved in disease pathways . Research into analogs and structurally similar compounds suggests this benzamide derivative holds value for probing novel mechanisms in oncology, particularly in studies focused on breast cancer and other proliferative disorders . The molecular framework is also relevant for investigations in cellular signaling, with similar structures being explored as modulators of various kinase and receptor targets . This compound is provided to support these innovative research endeavors and to further the development of new therapeutic agents.

Properties

IUPAC Name

2-methoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-7-8-14(19-18-11)16-9-10-17-15(20)12-5-3-4-6-13(12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRNVADJLHNMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-(6-methylpyridazin-3-yl)aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications.

Antitumor Activity

Studies have shown that derivatives of benzamide compounds, including those similar to 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, demonstrate significant antitumor properties. For instance:

  • Mechanism : The compound may inhibit RET kinase activity, which is crucial in various cancers.
Study ReferenceFindings
Science.govSignificant cytotoxicity against breast cancer cells was observed.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Study ReferenceFindings
Journal of Medicinal ChemistryDemonstrated modulation of key inflammatory pathways.

Neuroprotective Effects

Research has indicated that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Study ReferenceFindings
Neurobiology ReportsImproved cell viability against oxidative stress was noted in treated neuronal cells.

Case Study 1: Antitumor Activity

A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotection

In a study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. The results indicated that some compounds significantly improved cell viability compared to controls.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Source
2-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Benzamide 2-Methoxy, 6-methylpyridazinyl-ethylamino Potential receptor ligand (hypothesized) N/A (Target)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamino Synthetic intermediate
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Salicylamide 2-Hydroxy, 3,4-dimethoxyphenethylamino Antioxidant/chelating properties
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]benzamide Benzamide + thienylthio Thienylmethylthio, cyano-pyridinyl-ethylamino Anticancer/antiviral candidate
[125I]PIMBA (Sigma receptor ligand) Iodobenzamide 4-Methoxy, piperidinyl-ethylamino Sigma receptor imaging/therapeutic agent
Nitazoxanide Benzamide + nitrothiazole 5-Nitrothiazole, acetyloxy Antiparasitic agent

Key Observations:

  • Structural Diversity : The target compound’s pyridazinyl group distinguishes it from analogs like Rip-B (dimethoxyphenyl) and Nitazoxanide (nitrothiazole). Pyridazine derivatives are less common in the literature, suggesting unique electronic or steric effects .
  • Pharmacophore Variations : The methoxy group in the target compound may enhance membrane permeability compared to Rip-D’s hydroxyl group, which could favor hydrogen bonding but reduce lipophilicity .
  • Biological Targets : Unlike [125I]PIMBA, which targets sigma receptors in prostate cancer , the target compound’s pyridazine moiety may interact with kinases or nucleic acids, though direct evidence is lacking.

Pharmacological Profiles

  • Receptor Affinity: The ethylamino linker in the target compound is structurally similar to [125I]PIMBA, a sigma-1 receptor ligand (Kd = 5.80 nM) . However, replacing the piperidinyl group with pyridazinyl may alter receptor selectivity.
  • Antitumor Activity : Analogous benzothiazole-containing benzamides (e.g., compound 1d in ) exhibit IC50 values in the low micromolar range against cancer cells. The target compound’s pyridazine group could modulate similar activity but with divergent mechanisms .
  • Antiparasitic Activity : Nitazoxanide’s nitrothiazole group is critical for antiparasitic effects , whereas the target compound’s pyridazine moiety lacks this functionality, suggesting different applications.

Anticancer Potential

  • Mechanistic Hypotheses: The pyridazine ring may intercalate DNA or inhibit kinases, akin to pyridazine-based kinase inhibitors (e.g., crizotinib derivatives). No direct data exists for the target compound, but structural analogs in show antitumor activity in vitro .

Antimicrobial Activity

Biological Activity

2-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, antioxidant capacity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • SMILES Notation : Cc1ccc(nn1)NCCNC(=O)c1cccs1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1bE. coli625 µg/mL
1dE. coli625 µg/mL
2P. aeruginosa40 - 50 µg/mL

These results indicate that modifications in the structure can enhance antibacterial efficacy, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb) .

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been assessed using the DPPH radical scavenging assay. The results demonstrated varying degrees of antioxidant activity:

CompoundAntioxidant Capacity (%)
1d~43%
1f~25%
Others10–15%

The high antioxidant capacity of these compounds suggests potential applications in preventing oxidative stress-related diseases .

Anti-biofilm Activity

The compound also exhibits anti-biofilm properties, which are crucial in combating persistent bacterial infections. The Minimum Biofilm Inhibitory Concentration (MBIC) values for related compounds were reported as follows:

CompoundBacterial StrainMBIC (µg/mL)
1bE. coli625
1dE. coli625

These findings emphasize the importance of structural features in enhancing biofilm inhibition .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. For instance, compounds with similar structures have been shown to inhibit critical enzymes involved in bacterial metabolism and cell wall synthesis, thereby exerting their antimicrobial effects .

Case Studies

A study investigating a series of imidazo[1,2-b]pyridazine derivatives found that specific substitutions at the C2 and C6 positions significantly influenced their antimycobacterial activity against Mtb. The most effective compounds contained a methoxy group at C3 and varied substitutions at C2 and C6, highlighting the importance of structure-activity relationships (SAR) in optimizing biological efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide to minimize byproducts like benzimidazoles?

Answer: The synthesis of benzamide derivatives requires precise control of reaction conditions. For instance, using acyl chlorides (e.g., m-toluoyl chloride) with diamines under mild conditions favors amide bond formation, while high temperatures and acidic environments (e.g., polyphosphoric acid) promote cyclization to benzimidazoles . To minimize unwanted byproducts:

  • Leaving Group Optimization : Employ acyl chlorides instead of carboxylic acids to enhance electrophilicity and reduce reaction time.
  • Temperature Control : Maintain temperatures below 100°C to prevent cyclization.
  • Protonation Agents : Avoid excess protonating agents (e.g., HCl), which accelerate benzimidazole formation.
    Reference:

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Verify the presence of methoxy protons (~δ 3.8–4.0 ppm) and pyridazinyl NH/CH3 groups. Aromatic protons in the benzamide moiety typically appear as complex multiplet signals (δ 6.8–8.0 ppm).
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]⁺ or [M+Na]⁺ peaks.
    For example, IR and NMR were used to characterize structurally related benzimidazoles and amides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Frontier Molecular Orbital (FMO) analysis calculates the HOMO (nucleophilic sites) and LUMO (electrophilic sites) to predict reactivity. For example:

  • HOMO Localization : Pyridazinyl amino groups may act as nucleophiles, while the methoxy group’s electron-donating effects stabilize adjacent positions.
  • LUMO Analysis : The benzamide carbonyl is electrophilic, making it susceptible to nucleophilic attack.
    Software like Gaussian or ORCA can model these interactions. Studies on similar compounds used FMO to rationalize regioselectivity in substitution reactions .

Q. What strategies resolve ambiguities in the crystallographic refinement of this compound using software like SHELXL?

Answer: Crystallographic refinement challenges (e.g., disorder, twinning) can be addressed via:

  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned data.
  • Disorder Modeling : Split atoms into multiple positions with restrained occupancy (e.g., using ISOR/DFIX restraints).
  • High-Resolution Data : Collect data at ≤ 0.8 Å resolution to improve electron density maps.
    SHELX programs are robust for small-molecule refinement, even with complex substituents like pyridazinyl groups .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Answer: SAR studies focus on key structural motifs:

  • Pyridazinyl Group : Modifying the 6-methyl substituent may alter binding affinity to kinase targets (e.g., JAK1).
  • Methoxy Position : Adjusting its placement on the benzamide ring could influence metabolic stability.
  • Linker Optimization : Varying the ethylamino linker length may improve cell permeability.
    For example, JAK1 inhibitors like AZD4205 were optimized through systematic SAR to enhance selectivity and potency .

Q. What experimental designs evaluate the compound’s biological activity in combination therapies (e.g., with EGFR inhibitors)?

Answer:

  • Preclinical Models : Use NSCLC xenograft models (e.g., NCI-H1975) to test synergy with EGFR inhibitors like osimertinib.
  • Dose Escalation : Employ fixed-ratio combinations (e.g., 1:1, 1:3) to calculate combination indices (CI) via the Chou-Talalay method.
  • Biomarker Analysis : Monitor STAT3 phosphorylation as a downstream effector of JAK1 inhibition .

Data Presentation

Table 1: Key Spectroscopic Data for Structural Validation

TechniqueExpected Signals/PeaksReference Compound Example
¹H NMRδ 3.8–4.0 (OCH3), δ 6.8–8.0 (aromatic protons)2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
IR1650–1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H)Benzimidazole derivatives
ESI-MS[M+H]⁺ = Calculated molecular weight + 1Thieno[2,3-d]pyrimidines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.